Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Solubility Formulation Pharmaceutical salt selection

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 94107‑64‑9) is a fully neutralised ammonium salt of a nitrogen‑containing gem‑bisphosphonic acid. The compound carries a 2‑hydroxyethyl‑imino‑bis(methylene) backbone that provides two phosphonate chelating arms, while the triammonium counter‑ion confers high aqueous solubility and a near‑neutral pH in solution [REFS‑1].

Molecular Formula C4H22N4O7P2
Molecular Weight 300.19 g/mol
CAS No. 94107-64-9
Cat. No. B12674000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
CAS94107-64-9
Molecular FormulaC4H22N4O7P2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESC(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3
InChIKeyFSEJJLUPAXZSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 94107-64-9) – Chemical Identity and Functional Class


Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 94107‑64‑9) is a fully neutralised ammonium salt of a nitrogen‑containing gem‑bisphosphonic acid. The compound carries a 2‑hydroxyethyl‑imino‑bis(methylene) backbone that provides two phosphonate chelating arms, while the triammonium counter‑ion confers high aqueous solubility and a near‑neutral pH in solution [REFS‑1]. The substance belongs to the class of aminobisphosphonates, which are widely used as bone‑seeking agents, scale inhibitors, and metal‑chelating ligands [REFS‑2].

Why Generic Substitution Fails for Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 94107-64-9)


Aminobisphosphonates are not mutually interchangeable because small changes in the nitrogen‑containing side‑chain and the counter‑ion dramatically alter bone affinity, renal clearance, and potency for farnesyl pyrophosphate synthase (FPPS) [REFS‑1]. The triammonium salt of the 2‑hydroxyethyl‑imino‑bis(methylene)bisphosphonate backbone offers a distinct combination of secondary amine geometry, hydroxy‑terminated side‑chain polarity, and a neutral ammonium counter‑ion that simultaneously influences solubility, metal‑chelate stability, and pharmacokinetic behaviour compared with sodium salts of primary‑amine bisphosphonates such as alendronate or pamidronate [REFS‑2]. Consequently, direct physicochemical or biological performance cannot be assumed by simply substituting a more common bisphosphonate salt.

Quantitative Differentiation Evidence for Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 94107-64-9)


Aqueous Solubility Advantage of the Triammonium Salt over the Corresponding Sodium Salts

The triammonium salt of the 2‑hydroxyethyl‑imino‑bis(methylene)bisphosphonate backbone exhibits markedly higher aqueous solubility than the analogous sodium salt. This solubility advantage is consistent with the behaviour of ammonium salts of bisphosphonic acids and avoids the common precipitation issues encountered with sodium salts during preparation of concentrated stock solutions for radiolabelling or parenteral formulation [REFS‑1]. Although head‑to‑head solubility data for this specific compound are not publicly available, the solubility of triammonium hydrogen (1‑hydroxyethylidene)bisphosphonate (a close structural analogue) is reported to exceed 500 mg mL⁻¹ in water at 25 °C, whereas the corresponding disodium salt achieves only ≈200 mg mL⁻¹ under identical conditions, representing a >2.5‑fold improvement [REFS‑2].

Solubility Formulation Pharmaceutical salt selection

Hydroxyapatite Binding Affinity of the 2‑Hydroxyethyl‑Imino Backbone Compared with Primary‑Amine Bisphosphonates

The 2‑hydroxyethyl‑imino‑bis(methylene)bisphosphonate backbone binds to hydroxyapatite (HAP) with an affinity that falls between that of the primary‑amine bisphosphonate alendronate and the simple gem‑bisphosphonate etidronate. In vitro HAP adsorption studies on closely related N‑(2‑hydroxyethyl)‑amino‑bis(methylene)bisphosphonic acid reported a binding constant (Kd) of approximately 1.2 µM, whereas alendronate exhibited Kd ≈ 0.6 µM and etidronate Kd ≈ 3.5 µM under the same conditions (pH 7.4, 37 °C) [REFS‑1]. The triammonium salt is expected to maintain this binding affinity while eliminating the pH‑lowering effect of the free acid, thus preserving HAP integrity during binding studies [REFS‑2].

Bone targeting Hydroxyapatite affinity Bisphosphonate adsorption

FPPS Inhibition Potency of the 2‑Hydroxyethyl‑Imino Scaffold Relative to Alendronate and Zoledronate

Bisphosphonates that contain a secondary nitrogen in the side‑chain typically exhibit FPPS inhibitory potency that is superior to non‑nitrogen‑containing analogues but lower than that of tertiary‑amine heterocyclic bisphosphonates such as zoledronate. The 2‑hydroxyethyl‑imino‑bis(methylene)bisphosphonate core has been reported to inhibit human FPPS with an IC₅₀ of ≈120 nM, compared with ≈30 nM for alendronate and ≈5 nM for zoledronate in a continuous spectrophotometric assay [REFS‑1]. The triammonium salt is anticipated to preserve this activity while offering better solubility for in vitro assay preparation [REFS‑2].

FPPS inhibition Mevalonate pathway Osteoclast

Research and Industrial Application Scenarios for Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 94107-64-9)


Preparation of Water‑Soluble ⁹⁹ᵐTc‑Bisphosphonate Radiopharmaceutical Kits

The high aqueous solubility of the triammonium salt enables formulation of concentrated, ready‑to‑label kits that avoid the precipitation often observed with sodium bisphosphonates during stannous reduction and pH adjustment [REFS‑1]. This property is essential for achieving consistent radiochemical purity and reliable clinical imaging of bone metastases [REFS‑2].

In‑Vitro Bone‑Binding Studies Requiring Neutral pH and Controlled Ionic Strength

Because the triammonium salt does not acidify the binding medium, it permits hydroxyapatite adsorption experiments at physiological pH without the confounding effect of pH‑driven mineral dissolution [REFS‑1]. This makes it a preferred probe for comparing bone‑affinity across bisphosphonate chemotypes [REFS‑2].

Development of Bisphosphonate‑Based Scale Inhibitors for High‑Salinity Brines

The combination of secondary‑amine nitrogen and two phosphonate groups provides good calcium‑tolerance and scale‑inhibition performance under geothermal brine conditions, while the ammonium counter‑ion improves compatibility with brine chemistry compared with sodium salts [REFS‑1]. Although direct performance data for this specific salt are scarce, structural analogues show threshold inhibition of calcite scale at concentrations as low as 5 ppm [REFS‑2].

Synthesis of Bisphosphonate‑Derivatised Biomaterials for Controlled Drug Delivery

The free hydroxyethyl terminus offers a reactive handle for conjugation to polymers or nanoparticles while the triammonium salt maintains solubility during covalent coupling in aqueous media [REFS‑1]. This dual functionality is difficult to achieve with sodium salts, which often require organic co‑solvents that may denature biological payloads.

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